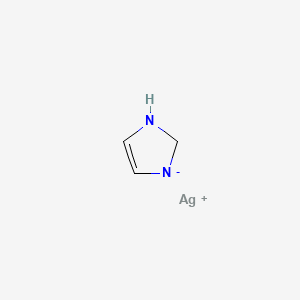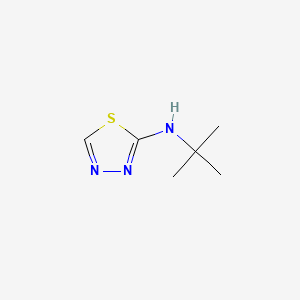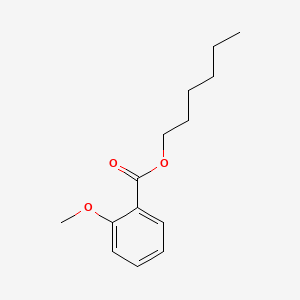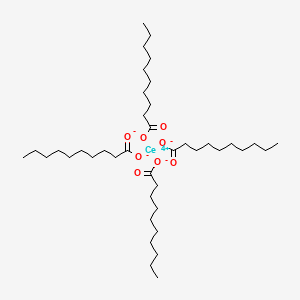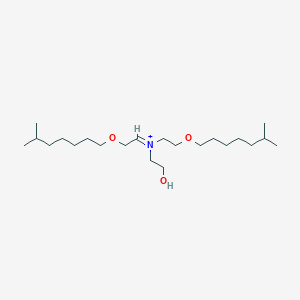
Ethanol, 2,2'-((2-(isooctyloxy)ethyl)imino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis-: ist eine komplexe organische Verbindung, die durch ein Ethanol-Grundgerüst mit einer Iminogruppe und einem Isooctyloxy-Substituenten gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- beinhaltet typischerweise die Reaktion von Ethanol-Derivaten mit Isooctylalkohol und einem geeigneten Imino-Vorläufer. Die Reaktionsbedingungen erfordern häufig:
Lösungsmittel: Ethanol oder ein anderes geeignetes organisches Lösungsmittel.
Katalysator: Saure oder basische Katalysatoren, um die Reaktion zu erleichtern.
Temperatur: Moderate bis hohe Temperaturen, um sicherzustellen, dass die Reaktion effizient abläuft.
Zeit: Mehrere Stunden, um die Reaktion abzuschließen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- kontinuierliche Durchflussreaktoren beinhalten, um die Reaktionsbedingungen und die Ausbeute zu optimieren. Die Verwendung von hochreinen Reagenzien und kontrollierten Umgebungen gewährleistet die Konsistenz und Qualität des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart starker Oxidationsmittel, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Formen der Verbindung führt.
Substitution: Die Imino- und Isooctyloxy-Gruppen können an Substitutionsreaktionen teilnehmen, bei denen andere funktionelle Gruppen diese Substituenten unter geeigneten Bedingungen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Iminogruppe kann Wasserstoffbrückenbindungen bilden oder mit Metallionen koordinieren und so die biologische Aktivität der Verbindung beeinflussen. Die Isooctyloxy-Gruppe kann die Lipophilie der Verbindung erhöhen und so ihre Wechselwirkung mit Lipidmembranen und Zellkomponenten erleichtern.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isooctyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethanol, 2,2’-((2-(acetyloxy)ethyl)imino)bis-: Ähnliche Struktur, jedoch mit einer Acetyloxy-Gruppe anstelle einer Isooctyloxy-Gruppe.
Ethanol, 2,2’-((2-(dimethylamino)ethyl)imino)bis-: Enthält eine Dimethylamino-Gruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivitäten führt.
Ethanol, 2,2’-((2-(methoxy)ethyl)imino)bis-: Besitzt eine Methoxy-Gruppe, die sich auf seine Löslichkeit und Wechselwirkungen auswirkt.
Einzigartigkeit
Ethanol, 2,2’-((2-(isooctyloxy)ethyl)imino)bis- ist aufgrund des Vorhandenseins der Isooctyloxy-Gruppe einzigartig, die bestimmte physikalische und chemische Eigenschaften verleiht. Diese Gruppe verstärkt die Hydrophobie der Verbindung und kann ihre biologische Aktivität und industrielle Anwendungen beeinflussen.
Eigenschaften
CAS-Nummer |
92379-53-8 |
|---|---|
Molekularformel |
C22H46NO3+ |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
2-hydroxyethyl-[2-(6-methylheptoxy)ethyl]-[2-(6-methylheptoxy)ethylidene]azanium |
InChI |
InChI=1S/C22H46NO3/c1-21(2)11-7-5-9-17-25-19-14-23(13-16-24)15-20-26-18-10-6-8-12-22(3)4/h14,21-22,24H,5-13,15-20H2,1-4H3/q+1 |
InChI-Schlüssel |
ZAATVVITGANLPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOCC[N+](=CCOCCCCCC(C)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




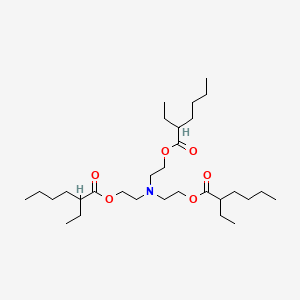
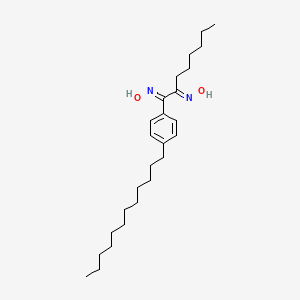

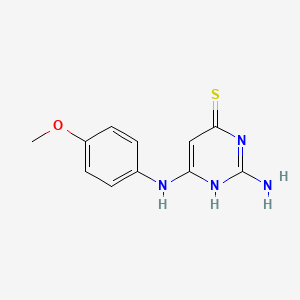
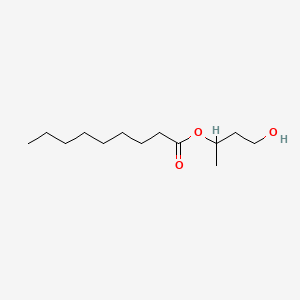
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

